3beta-Acetoxyolean-12-en-27-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-acetoxyolean-12-en-27-oic acid: is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-acetoxyolean-12-en-27-oic acid typically involves the acetylation of oleanolic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its acetylation under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3beta-acetoxyolean-12-en-27-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of the acetoxy group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Sodium methoxide; conditions: methanol as solvent, reflux.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetoxy group.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and hepatoprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3beta-acetoxyolean-12-en-27-oic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Anti-tumor Activity: It induces apoptosis in cancer cells by modulating the expression of apoptotic proteins and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
3alpha-acetoxyolean-12-en-27-oic acid: Another acetylated derivative of oleanolic acid with similar anti-inflammatory properties.
3beta-hydroxyolean-12-en-27-oic acid: A hydroxylated derivative with potential anti-tumor activity.
Uniqueness: 3beta-acetoxyolean-12-en-27-oic acid is unique due to its specific acetoxy group at the 3beta position, which contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C32H50O4 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(4aR,6aR,6aR,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-30(7)23(28(25,4)5)11-14-31(8)24(30)10-9-21-22-19-27(2,3)15-16-29(22,6)17-18-32(21,31)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23?,24+,25-,29+,30-,31+,32+/m0/s1 |
InChI Key |
IQYUEJTVDLHZDJ-PVLVPSCMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C(=O)O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.